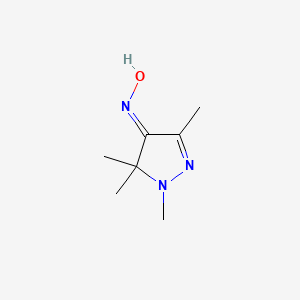
4-Chloro-1-ethynyl-2-fluorobenzene
Descripción general
Descripción
“4-Chloro-1-ethynyl-2-fluorobenzene” is a chemical compound with the molecular formula C8H4ClF . It has a molecular weight of 154.57 . The compound is stored at a temperature of 4°C and is available in powder form .
Synthesis Analysis
The synthesis of “4-Chloro-1-ethynyl-2-fluorobenzene” involves several steps. One method involves the reaction of hydroxide ion with 4-chloro-1-methylbenzene to produce 4-methylbenzyne . Another method involves the reaction of (4-chloro-2-fluorophenyl)ethynyl)trimethylsilane with TBAF (tetrabutylammonium fluoride) in DCM (dichloromethane) to produce the compound .
Molecular Structure Analysis
The InChI code for “4-Chloro-1-ethynyl-2-fluorobenzene” is 1S/C8H4ClF/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H . This indicates that the compound consists of 8 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, and 1 fluorine atom .
Chemical Reactions Analysis
“4-Chloro-1-ethynyl-2-fluorobenzene” can undergo various chemical reactions. For instance, it can be employed in the cross-coupling of phenylacetylenes .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Organic Synthesis
“4-Chloro-1-ethynyl-2-fluorobenzene” is used as a primary and secondary intermediate in organic synthesis . It plays a crucial role in the formation of complex organic compounds.
Preparation of Specific Compounds
This compound has been employed in the preparation of specific compounds such as “3-(2-deoxy-β-D-ribofuranosyl)-6-(2-fluorophenyl)-2,3-dihydrofuro-[2,3-d]pyrimidin-2-one” and "4-(2-fluorophenylethynyl)-3-methyl-5-phenylisoxazole" . These compounds have potential applications in pharmaceutical research.
Cross-Coupling Reactions
“4-Chloro-1-ethynyl-2-fluorobenzene” has been used in cross-coupling reactions of phenylacetylenes . Cross-coupling reactions are fundamental reactions in organic chemistry, leading to the formation of carbon-carbon bonds, which are essential in the synthesis of a wide range of chemicals.
Material Science Research
In the field of material science, “4-Chloro-1-ethynyl-2-fluorobenzene” can be used in the development of new materials with unique properties .
Pharmaceutical Research
In pharmaceutical research, “4-Chloro-1-ethynyl-2-fluorobenzene” can be used as a building block in the synthesis of various pharmaceutical compounds .
Chemical Industry
In the chemical industry, “4-Chloro-1-ethynyl-2-fluorobenzene” can be used in the production of dyes, resins, pharmaceuticals, and polymers .
Mecanismo De Acción
Target of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution . This suggests that the compound might interact with electrophiles in biological systems.
Mode of Action
The mode of action of 4-Chloro-1-ethynyl-2-fluorobenzene is likely to involve electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that benzene derivatives can participate in various reactions, such as free radical reactions , which could potentially affect multiple biochemical pathways.
Pharmacokinetics
Factors such as its molecular weight (15457) and physical form (powder) could influence its bioavailability.
Result of Action
It’s known that benzene derivatives can undergo various reactions, which could potentially lead to a variety of molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-1-ethynyl-2-fluorobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-1-ethynyl-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEDSXZJJWHQQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679347 | |
| Record name | 4-Chloro-1-ethynyl-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-ethynyl-2-fluorobenzene | |
CAS RN |
188472-71-1 | |
| Record name | 4-Chloro-1-ethynyl-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,4'-Bis[2-[2-chloro-5-(o-methylphenylcarbamoyl)phenylazo]acetoacetylamino]-3,3'-dimethylbiphenyl](/img/structure/B574011.png)



![(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)methanamine](/img/structure/B574017.png)
![3-{(E)-[(2-Cyanohydrazino)methylene]amino}benzoic acid](/img/structure/B574020.png)